molecular formula C9H9N3O2 B12942774 2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12942774
M. Wt: 191.19 g/mol
InChI Key: LFHIUEDXRLJQFW-UHFFFAOYSA-N
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Description

2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often utilize catalysts to enhance reaction efficiency and yield. For example, palladium on carbon or Raney nickel can be used as reducing agents in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.

    Medicine: Explored for its therapeutic potential in treating central nervous system disorders, cancer, and inflammation.

    Industry: Utilized in the development of new materials and agricultural chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in various metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Uniqueness

2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-5-3-4-6(9(13)14)11-8(5)12-7/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

LFHIUEDXRLJQFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

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